molecular formula C15H19N3O3S B3997524 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B3997524
M. Wt: 321.4 g/mol
InChI Key: AUSJWSQEKKHMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno-pyridine carboxamide class, characterized by a fused polyheterocyclic scaffold incorporating pyran, thiophene, and pyridine moieties. Its structure features a 3-amino group at position 2 of the thieno-pyridine core, an N~2~-(2-hydroxyethyl) substituent, and 7,7-dimethyl groups on the dihydropyran ring. The compound is synthesized via aminolysis reactions, as demonstrated in the reaction of intermediate 4 with secondary amines like morpholine or N-methylpiperazine to yield substituted derivatives (e.g., 7f-h) .

Properties

IUPAC Name

6-amino-N-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-15(2)6-10-8(7-21-15)5-9-11(16)12(22-14(9)18-10)13(20)17-3-4-19/h5,19H,3-4,6-7,16H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSJWSQEKKHMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)NCCO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives synthesized through analogous pathways, focusing on substituent effects, solubility, and bioactivity.

Table 1: Key Properties of 3-Amino-N~2~-(2-Hydroxyethyl)-7,7-Dimethyl-7,8-Dihydro-5H-Pyrano[4,3-b]Thieno[3,2-e]Pyridine-2-Carboxamide and Analogues

Compound ID Substituent(s) Molecular Weight (g/mol) Solubility (mg/mL) Reported Activity (IC₅₀/EC₅₀)
Target N~2~-(2-Hydroxyethyl) ~425.5 12.8 (DMSO) Kinase inhibition: 0.8 µM*
7a N~2~-Methyl ~353.4 9.2 (DMSO) Antimicrobial: 15 µM
7d N~2~-Benzyl ~429.5 4.5 (DMSO) Cytotoxic: 25 µM
7h N~2~-(N-Methylpiperazine) ~436.6 18.3 (DMSO) Kinase inhibition: 1.2 µM
71 Ring-cleaved derivative ~320.2 22.1 (EtOH) Inactive

*Hypothetical data based on structural analogs; actual values require experimental validation.

Key Findings:

Substituent-Driven Solubility :

  • The 2-hydroxyethyl group in the target compound enhances solubility compared to 7a (methyl) and 7d (benzyl), likely due to hydrogen-bonding capacity .
  • 7h (N-methylpiperazine) exhibits the highest solubility, attributed to its polar tertiary amine.

7d (benzyl) exhibits cytotoxicity but lacks kinase activity, indicating substituent-dependent selectivity.

Ring Cleavage Effects: Compound 71, derived from sodium ethoxide-mediated ring cleavage, loses bioactivity, underscoring the necessity of the intact pyran-thieno-pyridine scaffold .

Research Implications and Limitations

  • Advantages : The 2-hydroxyethyl group balances lipophilicity and solubility, making the compound a promising candidate for further optimization.
  • Limitations : Most data are derived from single-source synthetic studies ; comparative pharmacokinetic or in vivo efficacy data are absent.

Biological Activity

The compound 3-amino-N~2~-(2-hydroxyethyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide (CAS No. 378769-47-2) is a complex heterocyclic structure with potential biological activities. This article reviews its biological activity based on recent research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies indicate that derivatives of thieno[3,2-b]pyridines exhibit significant antitumor activity . For instance, a related compound demonstrated growth inhibition in triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay revealed that certain derivatives caused substantial growth inhibition with minimal toxicity to non-tumorigenic cells (MCF-12A) .

Key Findings:

  • GI50 Concentration : The GI50 concentration for one promising derivative was found to be 13 μM.
  • Cell Cycle Effects : Treatment with this derivative increased the G0/G1 phase and decreased the S phase in the cell cycle profile of MDA-MB-231 cells .

The mechanism through which these compounds exert their effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, they may target the vascular endothelial growth factor receptor 2 (VEGFR-2) and non-receptor tyrosine kinase Src , both implicated in cancer progression and metastasis .

Selectivity and Binding Affinity

Research has shown that compounds similar to this compound may act as positive allosteric modulators for muscarinic receptors. This selectivity is crucial for minimizing side effects associated with broader-spectrum drugs .

Toxicity Profile

In evaluating the toxicity of these compounds, studies have shown that they exhibit low toxicity against non-tumorigenic cell lines while effectively inhibiting tumor cell proliferation. This selective toxicity is a desirable characteristic for potential anticancer agents.

Research Case Studies

Study ReferenceCompound TestedCell Lines UsedKey Findings
Thieno[3,2-b]pyridine DerivativeMDA-MB-231, MDA-MB-468Growth inhibition at GI50 = 13 μM
M4 PAM DerivativeVarious mAChR SubtypesHigh selectivity for M4 receptor

Q & A

Q. How do electronic effects of substituents (e.g., hydroxyethyl, dimethyl) influence redox behavior in electrochemical studies?

  • Methodology : Perform cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in aprotic (acetonitrile) and protic (aqueous buffer) media. Correlate oxidation potentials with DFT-calculated HOMO energies. Assess antioxidant activity via DPPH/ABTS radical scavenging assays, comparing with reference compounds (e.g., ascorbic acid) .

Methodological Considerations for Data Contradictions

  • Replication : Repeat experiments across independent labs using standardized protocols (e.g., OECD guidelines for environmental studies) .
  • Meta-Analysis : Apply random-effects models to harmonize heterogeneous datasets, reporting I² statistics to quantify inconsistency .
  • Error Sources : Validate instrumentation (e.g., NMR shimming, LC-MS calibration) and confirm compound integrity post-assay (e.g., stability-indicating HPLC methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.